

GSK2110183 analog 1 hydrochloride experimental controls and best practices

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Compound of Interest

Compound Name: GSK2110183 analog 1
hydrochloride

Cat. No.: B605217

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Technical Support Center: GSK2110183 (Afuresertib)

This technical support center provides troubleshooting guides and frequently asked questions for researchers using GSK2110183, also known as Afuresertib, a potent and orally bioavailable pan-Akt inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2110183 (Afuresertib)?

A1: GSK2110183 (Afuresertib) is a selective, ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).^{[1][2][3][4]} By binding to the ATP-binding pocket of Akt, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.^{[5][6]} This pathway is crucial for cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.^{[5][6]} Inhibition of this pathway by Afuresertib can lead to cell cycle arrest and apoptosis in tumor cells.^{[4][5][7]}

Q2: What are the recommended storage conditions for GSK2110183 hydrochloride?

A2: For long-term storage, the solid powder form of GSK2110183 hydrochloride should be stored at -20°C for up to 3 years.^[3] Stock solutions should be aliquoted to avoid repeated

freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[\[3\]](#)[\[8\]](#)

Q3: How should I prepare stock solutions and working solutions of GSK2110183 hydrochloride?

A3: It is highly recommended to prepare a stock solution in DMSO.[\[8\]](#) For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[\[8\]](#) If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[\[8\]](#) If using water as the solvent for the stock solution, it should be diluted to the working concentration and then sterilized by filtering through a 0.22 µm filter before use.[\[8\]](#)

Troubleshooting Guide

Issue 1: I am observing low potency or no effect in my cell-based assays.

- Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation.
 - Recommendation: Always use freshly prepared working solutions and properly stored, aliquoted stock solutions.[\[3\]](#)[\[8\]](#)
- Possible Cause 2: Incorrect Concentration. The effective concentration of Afuresertib can vary significantly between different cell lines.
 - Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. EC50 values can range from less than 1 µM in sensitive hematological cell lines to higher concentrations in some solid tumor lines.[\[1\]](#)
- Possible Cause 3: Cell Line Resistance. The cell line you are using may have intrinsic or acquired resistance to Akt inhibitors.
 - Recommendation: Confirm that your cell line has an activated PI3K/Akt pathway. You can do this by checking the phosphorylation status of Akt and its downstream targets like GSK3β, PRAS40, and FOXO proteins via Western blot.[\[1\]](#)[\[7\]](#)

Issue 2: I am observing significant off-target effects or cellular toxicity.

- Possible Cause 1: Concentration is too high. High concentrations of any inhibitor can lead to off-target effects.
 - Recommendation: Use the lowest effective concentration that inhibits the target, as determined by your dose-response experiments.
- Possible Cause 2: Off-target kinase inhibition. While Afuresertib is selective for Akt, it may have some inhibitory effects on other kinases at higher concentrations.[\[9\]](#)
 - Recommendation: To confirm that the observed phenotype is due to Akt inhibition, consider performing a rescue experiment. This could involve overexpressing a constitutively active form of a downstream effector of Akt to see if the phenotype is reversed.

Issue 3: I am having trouble with my in vivo experiments.

- Possible Cause 1: Poor bioavailability. The formulation and route of administration can significantly impact the bioavailability of the compound.
 - Recommendation: Afuresertib is orally bioavailable.[\[4\]](#)[\[5\]](#) For oral gavage, ensure the compound is properly dissolved in a suitable vehicle. Several vehicle formulations have been described, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[8\]](#)
- Possible Cause 2: Insufficient dosing. The dosing regimen may not be optimal for the tumor model being used.
 - Recommendation: Dose-ranging studies are recommended. For example, in mice with BT474 breast tumor xenografts, daily oral doses of 10, 30, or 100 mg/kg resulted in 8%, 37%, and 61% tumor growth inhibition, respectively.[\[2\]](#)[\[4\]](#) In a SKOV3 ovarian tumor xenograft model, the same doses resulted in 23%, 37%, and 97% tumor growth inhibition.[\[4\]](#)[\[7\]](#)

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Afuresertib (GSK2110183)

Target	Assay Type	Ki (nM)	IC50 (μM)
Akt1	Cell-free kinase assay	0.08[1][2][3][4]	0.001[1]
Akt2	Cell-free kinase assay	2[1][2][3][4]	-
Akt3	Cell-free kinase assay	2.6[1][2][3][4]	0.001585[1]
E17K AKT1 mutant	Kinase activity assay	-	0.0002[1][2]
COLO205 cells	Growth inhibition assay	-	0.009[1]

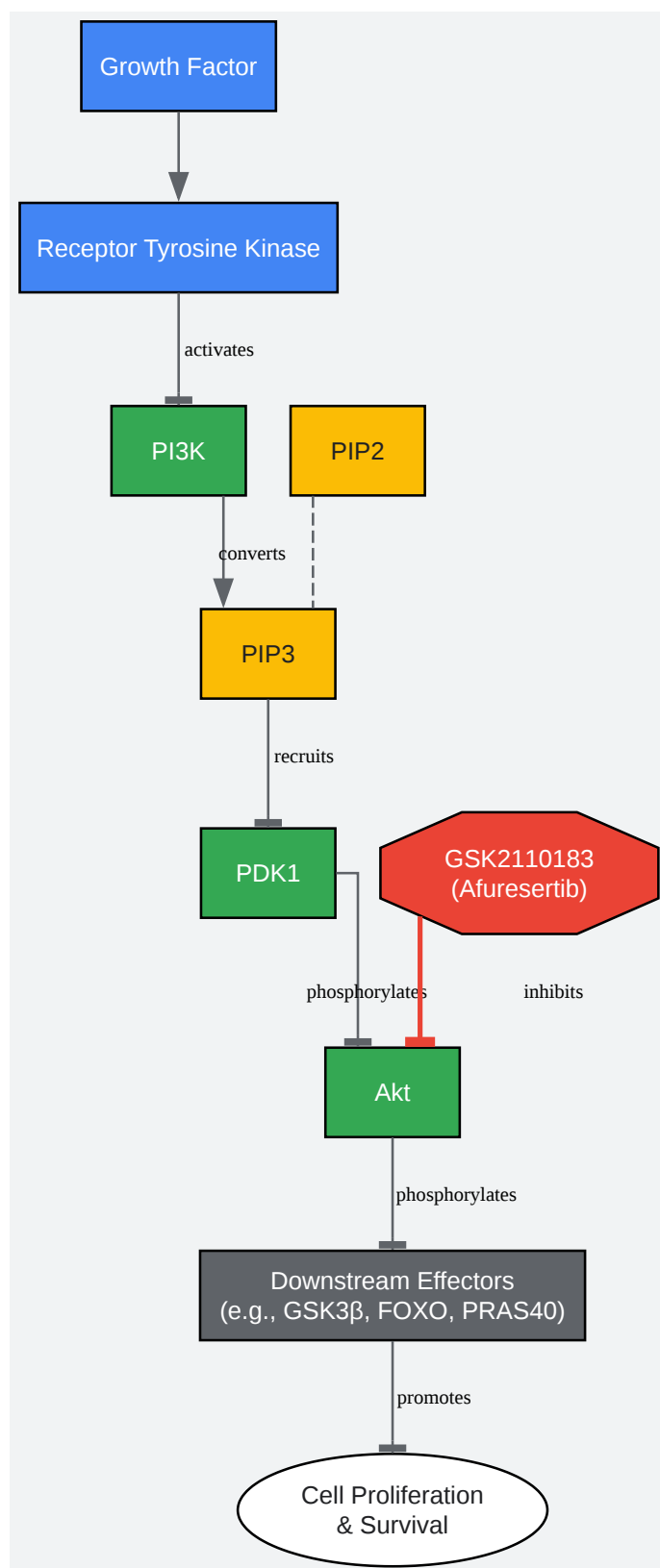
Table 2: In Vivo Efficacy of Afuresertib (GSK2110183)

Xenograft Model	Dosing (mg/kg, oral, daily)	Tumor Growth Inhibition (TGI)
BT474 (Breast)	10	8%[2][4]
30	37%[2][4]	
100	61%[2][4]	
SKOV3 (Ovarian)	10	23%[4][7]
30	37%[4][7]	
100	97%[4][7]	

Experimental Protocols & Visualizations

PI3K/Akt Signaling Pathway and Inhibition by GSK2110183

The diagram below illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by GSK2110183 (Afuresertib). Growth factor signaling activates PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream substrates to promote cell survival and proliferation. GSK2110183 blocks the kinase activity of Akt, thereby inhibiting these downstream effects.

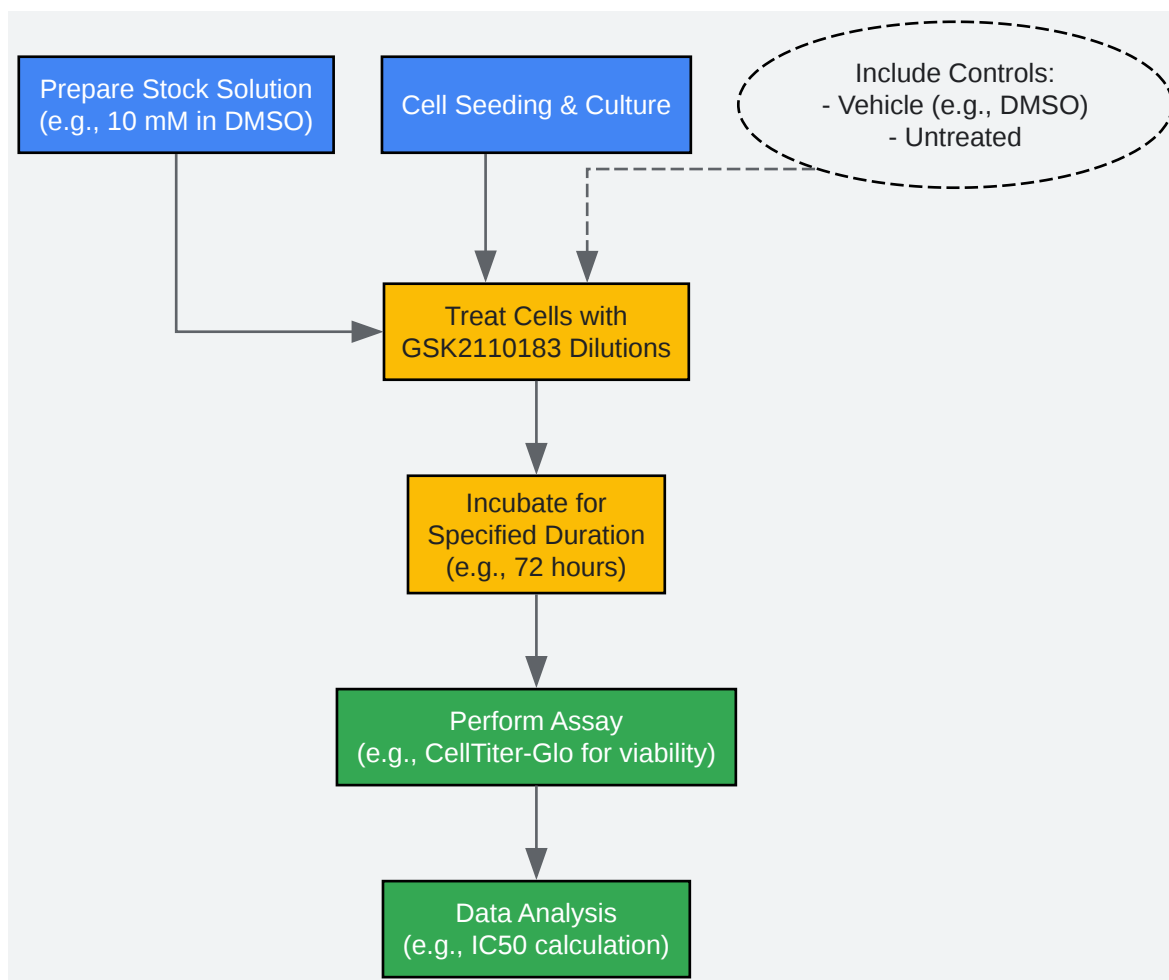


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Caption: PI3K/Akt signaling pathway and GSK2110183 inhibition.

General Experimental Workflow for Cell-Based Assays

The following workflow outlines the key steps for conducting a cell-based assay with GSK2110183.



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